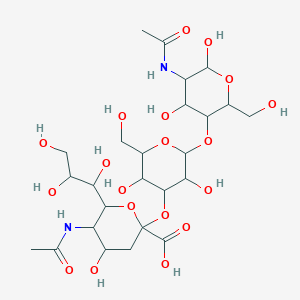

3'-b-Sialyl-N-acetyllactosamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3’-b-Sialyl-N-acetyllactosamine is a complex carbohydrate molecule, specifically a sialylated oligosaccharide. It is composed of sialic acid linked to N-acetyllactosamine. This compound is significant in glycobiology due to its role in various biological processes, including cell-cell recognition and adhesion events through interactions with lectins and selectins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-b-Sialyl-N-acetyllactosamine can be achieved through regioselective transglycosylation. This method involves the sequential use of β-galactosidase from Bacillus circulans and trans-sialidase from Trypanosoma cruzi. This approach allows for high regioselectivity and avoids the use of glycosyltransferases and nucleotide diphosphate sugars .

Industrial Production Methods

Industrial production of 3’-b-Sialyl-N-acetyllactosamine can be achieved through enzymatic processes. For example, N-acetyllactosamine can be directly produced and purified from whey using enzymatic methods without the need for pre-treatment .

Chemical Reactions Analysis

Types of Reactions

3’-b-Sialyl-N-acetyllactosamine undergoes various chemical reactions, including trans-sialylation, where sialic acid is transferred to acceptor molecules. This reaction is catalyzed by trans-sialidase enzymes .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of 3’-b-Sialyl-N-acetyllactosamine include β-galactosidase and trans-sialidase enzymes. The reactions typically occur under mild conditions, such as neutral pH and moderate temperatures .

Major Products Formed

The major products formed from these reactions include sialylated oligosaccharides, which are important for various biological functions .

Scientific Research Applications

3’-b-Sialyl-N-acetyllactosamine has numerous applications in scientific research:

Chemistry: It is used as a precursor molecule for the synthesis of more complex glycans and oligosaccharides.

Biology: It serves as a receptor analogue for viruses, such as the North American lineage subtype H7N2 virus.

Industry: It is used in the production of glycoproteins and other biotechnological applications.

Mechanism of Action

The mechanism of action of 3’-b-Sialyl-N-acetyllactosamine primarily revolves around its ability to mediate cell-cell recognition and adhesion events. This is achieved through interactions with lectins and selectins, which are proteins that bind to specific carbohydrate structures on cell surfaces . These interactions play a crucial role in various biological processes, including immune response and inflammation.

Comparison with Similar Compounds

Similar Compounds

3’-Sialyl-N-acetyllactosamine: Similar in structure but differs in the linkage of sialic acid.

N-acetyllactosamine: Lacks the sialic acid component, making it less complex.

Sialyllactose: Contains sialic acid but differs in the carbohydrate backbone.

Uniqueness

3’-b-Sialyl-N-acetyllactosamine is unique due to its specific sialylation pattern, which imparts distinct biological properties. Its ability to interact with lectins and selectins makes it particularly valuable in studies related to cell-cell interactions and immune responses .

Properties

Molecular Formula |

C25H42N2O19 |

|---|---|

Molecular Weight |

674.6 g/mol |

IUPAC Name |

5-acetamido-2-[2-[5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-16(36)11(5-29)43-23(18(21)38)44-19-12(6-30)42-22(39)14(17(19)37)27-8(2)32/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41) |

InChI Key |

GVXWGQLSDZJHFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)O)CO)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)

![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)

![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)

![6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323308.png)

![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)

![(S)-5,6,7,8-Tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol Hydrogen Sulfate (Ester)](/img/structure/B12323335.png)